Cycloheptanol, 1-phenyl-

Description

Contextualization within Cyclic Alcohol Chemistry

Cyclic alcohols, or cycloalkanols, are fundamental structures in organic chemistry, serving as important intermediates in the synthesis of a wide array of more complex molecules. umich.eduunizin.org The chemical behavior of a cyclic alcohol is determined by both the ring size, which influences conformational preferences and ring strain, and the nature of the alcohol (primary, secondary, or tertiary).

1-Phenylcycloheptanol is a tertiary alcohol, a classification that significantly dictates its reactivity. tubitak.gov.tr Tertiary alcohols are generally resistant to oxidation under standard conditions. solubilityofthings.com However, they readily undergo dehydration in the presence of acid to form alkenes, a reaction that proceeds through a stable tertiary carbocation intermediate. libretexts.orgunizin.org They can also participate in nucleophilic substitution reactions (SN1), where the hydroxyl group is replaced by another nucleophile, again facilitated by the formation of a carbocation. libretexts.orgunizin.orgmsu.edu

The seven-membered ring of 1-phenylcycloheptanol introduces a greater degree of conformational flexibility compared to the more rigidly defined chair and boat conformations of six-membered rings like cyclohexane (B81311). researchgate.netgmu.edu Cycloheptane (B1346806) and its derivatives exist in a dynamic equilibrium between several conformations, primarily twist-chair and twist-boat forms, which are of similar energy. acs.orgbiomedres.usacs.org This conformational mobility can influence the stereochemical outcome of reactions involving the ring. The presence of the bulky phenyl and hydroxyl groups on the same carbon atom further influences the conformational preference of the cycloheptane ring in 1-phenylcycloheptanol.

Table 1: Comparison of 1-Phenylcycloheptanol with Related Alcohols

| Compound | Class | Ring System | Key Reactivity Features |

| 1-Phenylcycloheptanol | Tertiary | Cycloheptane | Prone to dehydration and SN1 reactions; resistant to oxidation. solubilityofthings.comlibretexts.org |

| 1-Phenylcyclohexanol (B105894) | Tertiary | Cyclohexane | Similar reactivity to 1-phenylcycloheptanol but with a more rigid ring system. |

| Cyclohexanol (B46403) | Secondary | Cyclohexane | Can be oxidized to a ketone; undergoes dehydration and substitution. wikipedia.org |

| 1-Phenylethanol | Secondary | Acyclic | Can be oxidized to a ketone; less sterically hindered than 1-phenylcycloheptanol. |

Historical Perspectives and Early Investigations of the Cycloheptanol (B1583049) Skeleton

The study of seven-membered rings, while not as extensive as that of five- and six-membered rings, has a significant history in organic chemistry. Early work on compounds containing a seven-membered carbon ring laid the groundwork for understanding their structure and reactivity. A notable synthesis in this area was that of cycloheptatriene (B165957) from cycloheptanone (B156872) by Richard Willstätter in 1901, which was crucial in confirming the seven-membered ring structure of the compound. wikipedia.org The precursor, cycloheptanone, is the same starting material often used for the synthesis of 1-phenylcycloheptanol.

The first documented synthesis of Cycloheptanol, 1-phenyl- was reported in a 1941 communication by Richard Kleene in the Journal of the American Chemical Society. acs.orgacs.org This brief article, titled "New Compounds. 1-Phenylcycloheptanol," marked the formal introduction of this specific molecule into the chemical literature. acs.orgmindat.org The synthesis was achieved through the reaction of phenylmagnesium bromide with cycloheptanone, a classic example of the Grignard reaction that remains a primary method for its preparation today. google.com

This early work on 1-phenylcycloheptanol was part of a broader exploration of organic synthesis and the creation of new chemical entities in the mid-20th century. msu.edu The investigation of such molecules contributed to a deeper understanding of the reactivity of Grignard reagents and the properties of cyclic compounds, particularly those with less common ring sizes like the cycloheptane system.

Current Research Landscape and Future Directions for 1-Phenylcycloheptanol Studies

Contemporary research has identified Cycloheptanol, 1-phenyl- as a valuable synthetic intermediate. Its utility is highlighted in a recent patent detailing a new method for the synthesis of Seratrodast. google.com In this process, 1-phenylcycloheptanol is a key precursor, which is first dehydrated to 1-phenylcycloheptene (B1347628). Subsequent oxidative cleavage and reduction steps transform it into a heptanoic acid derivative, which is a crucial component for the final assembly of Seratrodast. google.com This application underscores the importance of 1-phenylcycloheptanol in the pharmaceutical industry.

Table 2: Synthetic Utility of 1-Phenylcycloheptanol in the Synthesis of Seratrodast google.com

| Step | Reactant | Reaction | Product |

| 1 | Cycloheptanone + Phenylmagnesium bromide | Grignard Reaction | 1-Phenylcycloheptanol |

| 2 | 1-Phenylcycloheptanol | Dehydration | 1-Phenylcycloheptene |

| 3 | 1-Phenylcycloheptene | Oxidation (Ring Opening) | 6-Benzoylhexanoic acid |

| 4 | 6-Benzoylhexanoic acid | Selective Reduction | 7-Hydroxy-7-phenylheptanoic acid |

| 5 | 7-Hydroxy-7-phenylheptanoic acid | Condensation & Treatment | Seratrodast |

The future direction of research involving 1-phenylcycloheptanol and its derivatives is likely to continue within the realm of medicinal chemistry and materials science. researchgate.net The structural motif of a phenyl-substituted alcohol is a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.comfrontiersin.org Derivatives of the closely related 1-phenylcyclohexanol have been investigated for a range of biological activities, including potential neuroprotective effects.

Given the established use of 1-phenylcycloheptanol in the synthesis of the anti-asthmatic agent Seratrodast, future research may focus on:

Developing more efficient and environmentally benign methods for its synthesis.

Exploring its use as a precursor for other biologically active molecules, leveraging the seven-membered ring to access novel chemical space. openmedicinalchemistryjournal.commdpi.com

Investigating the synthesis and application of derivatives with different substituents on the phenyl ring or the cycloheptane skeleton to modulate their physical and biological properties. mdpi.comresearchgate.net

The unique combination of a flexible seven-membered ring and a tertiary alcohol functional group makes 1-phenylcycloheptanol a versatile building block for the synthesis of complex molecular architectures. researchgate.net

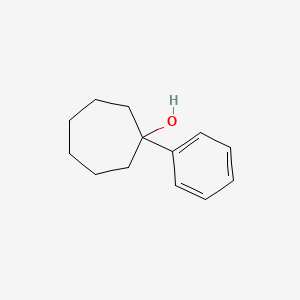

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBIRSGHXXHJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174933 | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-21-5 | |

| Record name | 1-Phenylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcycloheptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C55A7YTB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylcycloheptanol and Its Derivatives

Classical and Contemporary Approaches to 1-Phenylcycloheptanol Synthesis

The construction of 1-phenylcycloheptanol can be achieved through several reliable methods, primarily involving the formation of a carbon-carbon bond between a phenyl group and a cycloheptane (B1346806) framework or the reduction of a carbonyl group.

Grignard Reagent Additions and Organometallic Routes

A cornerstone in the synthesis of tertiary alcohols like 1-phenylcycloheptanol is the Grignard reaction. vaia.com This method involves the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to cycloheptanone (B156872). vaia.comontosight.ai The reaction is generally performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive organometallic reagent. The process begins with the formation of phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings. Subsequent dropwise addition of cycloheptanone to the Grignard reagent at a controlled temperature, often between 0°C and 35°C, leads to the formation of the magnesium alkoxide salt of 1-phenylcycloheptanol. An acidic workup then protonates the alkoxide to yield the final product. vaia.com High yields, in some cases up to 97%, have been reported for analogous reactions.

Organometallic chemistry offers a variety of synthetic pathways. libretexts.org The metathesis of an organometallic compound with a binary halide is a widely used route. libretexts.org Additionally, organolithium compounds are highly utilized reagents in this field. libretexts.org

A related organometallic approach involves the copper-catalyzed addition of phenylmagnesium bromide to cyclohexene (B86901) oxide to produce trans-2-phenylcyclohexanol, demonstrating the utility of organocopper reagents in ring-opening reactions. orgsyn.org While this specific example pertains to a six-membered ring, the underlying principles can be adapted for the synthesis of related cycloheptanol (B1583049) derivatives.

Table 1: Grignard Synthesis of 1-Phenylcycloheptanol

| Reactants | Reagents & Solvents | Conditions | Product | Reported Yield |

| Cycloheptanone, Bromobenzene, Magnesium | Diethyl ether or THF | 0-35°C, followed by acidic workup | 1-Phenylcycloheptanol | Up to 97% (analogous reactions) |

Carbonyl Reduction Strategies for Ketonic Precursors

An alternative and widely employed strategy for synthesizing 1-phenylcycloheptanol involves the reduction of the corresponding ketone, 1-phenylcycloheptanone. ontosight.ai This method is particularly useful when the ketonic precursor is readily available. The reduction can be effectively carried out using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for this transformation due to its selectivity and mild reaction conditions, typically at room temperature or slightly elevated temperatures. For stronger reductions, lithium aluminum hydride (LiAlH₄) can be utilized. The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of 1-phenylcycloheptanone, forming an alkoxide intermediate which is subsequently protonated during workup to yield 1-phenylcycloheptanol.

Table 2: Reduction of 1-Phenylcycloheptanone

| Starting Material | Reducing Agent | Solvent | Typical Conditions | Product |

| 1-Phenylcycloheptanone | Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room temperature to 35°C | 1-Phenylcycloheptanol |

| 1-Phenylcycloheptanone | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Varies | 1-Phenylcycloheptanol |

Catalytic Hydrogenation Pathways for Aromatic Precursors

Catalytic hydrogenation represents an industrially scalable and environmentally considerate method for the synthesis of 1-phenylcycloheptanol. This process typically involves the reduction of an unsaturated precursor, such as 1-phenylcycloheptene (B1347628), in the presence of a metal catalyst and hydrogen gas. iitm.ac.in Commonly used catalysts include platinum metals like palladium (Pd) or platinum (Pt), often supported on carbon (Pd/C). iitm.ac.in The reaction is carried out under controlled temperature and pressure to ensure optimal yield and selectivity.

This pathway can also be envisioned starting from an aromatic precursor, where the benzene (B151609) ring is reduced to a cyclohexane (B81311) ring. However, for the synthesis of 1-phenylcycloheptanol, the more direct route is the hydrogenation of 1-phenylcycloheptene, which can be prepared by the dehydration of 1-phenylcycloheptanol itself. tubitak.gov.tr

Stereoselective and Asymmetric Synthesis of 1-Phenylcycloheptanol Enantiomers

The development of methods to control the stereochemical outcome of reactions is a major focus in modern organic synthesis. For a chiral molecule like 1-phenylcycloheptanol, obtaining it as a single enantiomer is crucial for applications in fields such as pharmaceuticals and materials science.

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgyork.ac.uk While specific examples for the asymmetric synthesis of 1-phenylcycloheptanol using chiral auxiliaries are not extensively detailed in the provided context, the principles are well-established for related systems. For instance, trans-2-phenylcyclohexanol has been developed as a practical chiral auxiliary. wikipedia.orgscholaris.ca The synthesis of enantiomerically pure forms of such auxiliaries often involves asymmetric synthesis or resolution methods. scholaris.ca

Asymmetric synthesis can be achieved through various strategies, including the use of chiral reagents and catalysts. york.ac.uk For example, the Sharpless asymmetric dihydroxylation has been used to synthesize enantiomerically enriched diols from 1-phenylcyclohexene, which are precursors to chiral amino alcohols. scispace.com Similarly, asymmetric alkylation and aldol (B89426) reactions using oxazolidinone chiral auxiliaries have been instrumental in setting the absolute stereochemistry of multiple stereocenters in complex natural product synthesis. researchgate.net

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org

A common application of this technique is the enzymatic kinetic resolution of alcohols. nih.gov For instance, lipase-catalyzed acylation has been successfully employed to resolve racemic trans-2-phenylcyclohexanol. orgsyn.orgresearchgate.net In this process, one enantiomer of the alcohol is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. scholaris.caresearchgate.net Lipase PS30, for example, has been used with vinyl acetate (B1210297) as the acylating agent in an organic solvent. scholaris.ca This methodology is advantageous as it often avoids the need for carefully buffered aqueous solutions and allows for easy monitoring and catalyst recovery. scholaris.ca

Derivatization Strategies and Analogue Synthesis

The derivatization of 1-phenylcycloheptanol is achieved through targeted synthetic modifications. These modifications can be broadly categorized into three main areas: altering the electronic and steric properties of the phenyl ring, functionalizing the cycloheptane scaffold, and constructing fused or bridged ring systems to create rigid, conformationally constrained analogues.

The most direct method for synthesizing analogues with a modified phenyl group is through the Grignard reaction, which is the cornerstone for creating the 1-arylcycloheptanol scaffold. This approach involves reacting cycloheptanone with a pre-formed arylmagnesium halide. By selecting an appropriately substituted bromobenzene as the precursor for the Grignard reagent, a wide array of substituents can be introduced onto the phenyl ring. google.com This method allows for the incorporation of electron-donating or electron-withdrawing groups, as well as sterically demanding groups, at various positions on the aromatic ring.

The general scheme involves the formation of the Grignard reagent from a substituted bromobenzene and magnesium metal, followed by the nucleophilic addition to the carbonyl carbon of cycloheptanone.

Table 1: Synthesis of 1-Arylcycloheptanol Analogues via the Grignard Reaction

| Substituted Aryl Bromide | Corresponding Grignard Reagent | Final 1-Arylcycloheptanol Product |

| 4-Methoxybromobenzene | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)cycloheptanol |

| 4-Chlorobromobenzene | 4-Chlorophenylmagnesium bromide | 1-(4-Chlorophenyl)cycloheptanol |

| 3-Trifluoromethylbromobenzene | 3-Trifluoromethylphenylmagnesium bromide | 1-(3-Trifluoromethylphenyl)cycloheptanol |

| 2-Methylbromobenzene | o-Tolylmagnesium bromide | 1-(o-Tolyl)cycloheptanol |

Alternatively, direct electrophilic aromatic substitution can be performed on the parent 1-phenylcycloheptanol molecule. The tertiary alcohol group, connected to the phenyl ring via a quaternary carbon, acts as an activating, ortho-, para-directing group. yufenggp.com This allows for the introduction of functional groups directly onto the phenyl ring of the existing molecule through reactions such as nitration, halogenation, and Friedel-Crafts alkylation, although care must be taken to avoid side reactions involving the tertiary alcohol. libretexts.orgchemguide.co.uk

Table 2: Potential Electrophilic Aromatic Substitution Reactions on 1-Phenylcycloheptanol

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | Dilute HNO₃ | 1-(4-Nitrophenyl)cycloheptanol, 1-(2-Nitrophenyl)cycloheptanol |

| Bromination | Br₂ in a non-polar solvent (e.g., CS₂) | 1-(4-Bromophenyl)cycloheptanol, 1-(2-Bromophenyl)cycloheptanol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(4-Alkylphenyl)cycloheptanol, 1-(2-Alkylphenyl)cycloheptanol |

Modifications to the cycloheptane ring primarily involve reactions of the tertiary hydroxyl group and functionalization of the carbon framework. The tertiary alcohol is a key functional handle for further derivatization.

A common transformation is the substitution of the hydroxyl group with a halogen. Tertiary alcohols react readily with reagents like thionyl chloride (SOCl₂) or concentrated hydrogen halides (e.g., HCl, HBr) to yield the corresponding 1-chloro- or 1-bromo-1-phenylcycloheptane. mdpi.comrsc.orgmsu.edu This reaction typically proceeds via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. rsc.org

Another fundamental reaction is the acid-catalyzed dehydration of 1-phenylcycloheptanol. Treatment with an acid catalyst, such as p-toluenesulfonic acid, results in the elimination of water to form 1-phenylcycloheptene. This alkene serves as a versatile intermediate for further functionalization of the cycloheptane ring.

Furthermore, substitutions can be introduced on the cycloheptane ring prior to the formation of the tertiary alcohol. Utilizing a substituted cycloheptanone in the Grignard reaction with phenylmagnesium bromide allows for the synthesis of analogues with substituents at various positions on the carbocyclic ring.

The construction of more complex molecular architectures, such as polycyclic and bridged systems, from a 1-phenylcycloheptanol scaffold represents an advanced derivatization strategy. These analogues are of interest due to their rigid conformations.

One approach involves intramolecular cyclization reactions. For example, a suitably functionalized derivative of 1-phenylcycloheptanol can be designed to undergo ring closure. A derivative with a reactive group on the phenyl ring could cyclize onto the cycloheptane ring, or vice versa, to form a fused bicyclic or tricyclic system. Strategies such as intramolecular Heck reactions, Friedel-Crafts alkylations, or other transition-metal-catalyzed cyclizations can be employed to construct these systems.

For instance, a derivative of 1-phenylcycloheptene can be used to generate bicyclic products. It has been demonstrated that intermediates derived from 1-phenylcycloheptene can undergo intramolecular cyclization, leading to the formation of bicyclo[n.m.0]alkane systems. Such transformations highlight the utility of the 1-phenylcycloheptanol core as a starting point for complex scaffolds.

The synthesis of bridged systems often requires multi-step sequences. Methodologies for creating cyclophanes and other bridged compounds can be conceptually applied, where the 1-phenylcycloheptanol unit serves as an anchor or part of a larger macrocyclic structure. These synthetic routes are often complex and tailored to the specific target molecule, involving strategies like ring-closing metathesis or other powerful carbon-carbon bond-forming reactions.

Elucidation of Reaction Mechanisms Involving 1 Phenylcycloheptanol

Mechanistic Investigations of Formation Reactions

The primary route for synthesizing 1-phenylcycloheptanol is through the nucleophilic addition of an organometallic reagent to a cyclic ketone. ontosight.aiontosight.ai

The most common synthesis of 1-phenylcycloheptanol involves the Grignard reaction. This reaction proceeds via the nucleophilic addition of phenylmagnesium bromide to the carbonyl carbon of cycloheptanone (B156872). ontosight.aiucalgary.ca The carbonyl carbon is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by the nucleophilic carbanion of the Grignard reagent. khanacademy.org

The mechanism begins with the attack of the phenyl group from the Grignard reagent on the carbonyl carbon. This step breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, a mild acid workup (e.g., using a saturated aqueous solution of ammonium (B1175870) chloride) protonates the alkoxide to yield the final product, 1-phenylcycloheptanol. libretexts.orgchemicalbook.com The seven-membered ring of cycloheptanone is conformationally flexible, but this does not typically hinder the accessibility of the carbonyl group for nucleophilic attack.

Table 1: Key Steps in the Grignard Synthesis of 1-Phenylcycloheptanol

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Attack | Phenylmagnesium Bromide, Cycloheptanone | Tetrahedral Magnesium Alkoxide Intermediate |

| 2 | Protonation (Workup) | Magnesium Alkoxide, Acid (e.g., NH₄Cl(aq)) | 1-Phenylcycloheptanol |

Influence of Reaction Conditions on Product Distribution

The yield and purity of 1-phenylcycloheptanol are highly dependent on the reaction conditions. Analogous studies on Grignard reactions show that several factors are critical for optimizing the product yield. unp.edu.ar

Key parameters influencing the reaction include:

Solvent: The reaction is typically carried out in an anhydrous ether, such as diethyl ether, which is crucial for stabilizing the Grignard reagent. chemicalbook.com

Temperature: The temperature must be controlled, often around 35°C, to manage the reaction rate and prevent side reactions. chemicalbook.com

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the ketone can affect the yield. A slight excess of the Grignard reagent is sometimes used to ensure complete conversion of the ketone. unp.edu.ar

Addition Rate: The rate at which the ketone is added to the Grignard reagent can influence the formation of byproducts. Slow, dropwise addition is common.

Reaction Time: Sufficient reaction time is necessary for the completion of the nucleophilic addition. unp.edu.ar

Research has shown that under optimized laboratory conditions, such as reacting phenylmagnesium bromide with cyclohexanone (B45756) (a close analogue) in diethyl ether at 35°C for 5 hours, yields can be as high as 97%. chemicalbook.com The use of continuous flow reactors has also been explored for Grignard reactions to enhance safety and efficiency, allowing for precise control over parameters like residence time and temperature. researchgate.net

Table 2: Influence of Reaction Parameters on a Grignard Reaction Yield (Analogous System)

| Factor | Influence on Yield | Rationale |

|---|---|---|

| Solvent Volume | High | Affects reagent concentration and stability. unp.edu.ar |

| Excess of Magnesium | High | Drives the formation of the Grignard reagent. unp.edu.ar |

| Reaction Time | Medium | Ensures the reaction proceeds to completion. unp.edu.ar |

| Reagent Addition Time | Low | Slower addition can prevent side reactions but has a minor effect on overall yield in some systems. unp.edu.ar |

| Stirring Time | Low | Ensures proper mixing but is not a primary yield-determining factor once the reaction is initiated. unp.edu.ar |

Alcohol Dehydration Reaction Mechanisms

The dehydration of 1-phenylcycloheptanol to form an alkene is a characteristic reaction of alcohols, typically catalyzed by a strong acid.

As a tertiary alcohol, the dehydration of 1-phenylcycloheptanol proceeds predominantly through the E1 (Elimination, Unimolecular) mechanism. byjus.comlibretexts.orgyoutube.com This pathway is favored due to the ability to form a relatively stable tertiary carbocation intermediate. byjus.comchemistrysteps.com

The E1 mechanism for 1-phenylcycloheptanol involves three key steps:

Protonation of the Hydroxyl Group: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), donates a proton to the oxygen atom of the hydroxyl group. brainly.comchegg.com This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). chemistrysteps.com

Formation of a Carbocation: The alkyloxonium ion spontaneously dissociates, with water acting as the leaving group. This is the rate-determining step and results in the formation of a stable tertiary carbocation. chemistrysteps.combrainly.com The stability of this carbocation is enhanced by both the inductive effect of the alkyl groups in the ring and resonance stabilization from the adjacent phenyl group.

Deprotonation to Form an Alkene: A weak base, often water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.orgchemistrysteps.com This results in the formation of a carbon-carbon double bond, yielding 1-phenylcycloheptene (B1347628).

In contrast, primary alcohols typically dehydrate via an E2 (Elimination, Bimolecular) mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable. chemistrysteps.comstackexchange.com The rate of dehydration via the E1 pathway is generally fastest for tertiary alcohols, followed by secondary and then primary alcohols, directly correlating with carbocation stability. byjus.comlibretexts.org

Acid catalysis is indispensable for the dehydration of 1-phenylcycloheptanol. Strong acids are required to protonate the hydroxyl group, thereby facilitating its departure as a water molecule. chegg.comchegg.com The reaction is an equilibrium process, and to drive it towards the alkene product, water is often removed as it forms, for example, by using a Dean-Stark apparatus.

Solvent choice significantly impacts the reaction mechanism and kinetics.

Polar Protic Solvents: These solvents, like water, can stabilize the charged carbocation intermediate in the E1 pathway, thus favoring this mechanism. careers360.com

Aprotic Solvents: While less common for E1 reactions, the choice of solvent can be critical. Studies on the dehydration of the analogous cyclohexanol (B46403) have shown that the solvent environment (e.g., water vs. dioxane) can dictate whether the reaction follows an E1 or E2 pathway. nih.gov

Mixed Solvents: Computational studies have demonstrated that mixed aqueous solvents can profoundly affect the kinetics of acid-catalyzed alcohol dehydration by altering the solvation of reactive intermediates and transition states. nsf.govacs.org

Table 3: Comparison of E1 and E2 Dehydration Mechanisms

| Feature | E1 Mechanism (for 1-Phenylcycloheptanol) | E2 Mechanism (for Primary Alcohols) |

|---|---|---|

| Rate Determining Step | Unimolecular (Loss of leaving group) youtube.com | Bimolecular (Base abstraction of proton and loss of leaving group) youtube.com |

| Intermediate | Carbocation byjus.combrainly.com | None (Concerted transition state) chemistrysteps.com |

| Base Requirement | Weak base is sufficient libretexts.org | Strong base is required stackexchange.com |

| Substrate Reactivity | 3° > 2° > 1° byjus.com | 1° > 2° > 3° |

| Catalyst | Strong acid (e.g., H₂SO₄, H₃PO₄) careers360.com | Strong base (typically not acid-catalyzed) |

Oxidative and Reductive Transformations of the Hydroxyl Group

The hydroxyl group of 1-phenylcycloheptanol can undergo both oxidation to form a ketone and reduction to yield a hydrocarbon.

Oxidation: The tertiary hydroxyl group of 1-phenylcycloheptanol can be oxidized to the corresponding ketone, 1-phenylcycloheptanone . This transformation requires breaking the C-O bond and a C-H bond on the same carbon, which is not possible for tertiary alcohols under standard conditions without breaking a C-C bond. However, some sources state this oxidation occurs, likely under specific or harsh conditions that may involve rearrangement or C-C cleavage. More commonly, secondary alcohols are oxidized to ketones. For instance, if a secondary alcohol analogue were used, reagents like chromic acid, potassium permanganate, or chromium trioxide would be effective.

Reduction: The hydroxyl group of 1-phenylcycloheptanol can be removed via reduction. This process typically involves a two-step sequence: dehydration to an alkene followed by catalytic hydrogenation. Alternatively, direct hydrogenolysis of the C-O bond can occur under specific catalytic conditions. The reduction of the analogous 1-phenylcyclohexanol (B105894) to cyclohexylbenzene has been reported using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165), though this likely proceeds via an elimination-reduction sequence. Another potential product from the reduction of 1-phenylcycloheptanol would be phenylcycloheptane .

Table 4: Summary of Transformation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 1-Phenylcycloheptanone |

| Reduction | Lithium aluminum hydride, Catalytic Hydrogenation | Phenylcycloheptane / 1-Phenylcycloheptene |

| Dehydration | H₂SO₄, H₃PO₄, Heat | 1-Phenylcycloheptene |

Rearrangement Pathways and Carbocation Intermediates in Cycloheptyl Systems

The study of 1-phenylcycloheptanol provides a compelling look into the intricate world of reaction mechanisms, particularly the rearrangement pathways and the behavior of carbocation intermediates within seven-membered ring systems. These reactions are often initiated by the acid-catalyzed dehydration of the alcohol, a process that generates a carbocation ripe for structural reorganization.

The initial step in the acid-catalyzed dehydration of 1-phenylcycloheptanol, similar to its six-membered ring analog 1-phenylcyclohexanol, involves the protonation of the hydroxyl group by an acid catalyst, such as sulfuric or phosphoric acid. brainly.com This protonation converts the poor leaving group (-OH) into a much better one (-OH2+), facilitating its departure as a water molecule. The loss of water results in the formation of a tertiary carbocation, with the positive charge located on the carbon atom of the cycloheptyl ring that is also bonded to the phenyl group. brainly.com

Once formed, this carbocation intermediate is at the heart of a series of potential rearrangement pathways. These rearrangements are primarily driven by the pursuit of a more stable energetic state. The stability of carbocations generally follows the order: tertiary > secondary > primary, a principle that dictates the direction of many molecular shifts. askfilo.com In the context of cycloheptyl systems, two main types of rearrangements are of significant interest: Wagner-Meerwein rearrangements and ring contractions.

Wagner-Meerwein Rearrangements:

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org These shifts are fundamental in the chemistry of terpenes and other complex cyclic molecules. sioc-journal.cnthieme.de In the case of the 1-phenylcycloheptyl carbocation, a 1,2-hydride shift from an adjacent carbon on the cycloheptane (B1346806) ring would lead to a different tertiary carbocation, if such a shift results in a more stable intermediate. However, given the initial formation of a tertiary carbocation stabilized by the adjacent phenyl group, simple hydride shifts within the ring might not offer a significant energetic advantage.

A more notable possibility is the migration of the phenyl group itself. Phenyl migration is a well-documented phenomenon in carbocation chemistry and is often competitive with other rearrangement pathways. researchgate.net The relative migratory aptitude of different groups plays a crucial role in determining the final product distribution.

Ring Contraction:

A particularly fascinating rearrangement pathway available to cycloheptyl carbocations is ring contraction. This process involves the migration of one of the ring carbons to the carbocationic center, resulting in the formation of a smaller, more stable ring system. For instance, the 1-phenylcycloheptyl carbocation could undergo ring contraction to form a phenyl-substituted cyclohexyl or even a cyclopentyl system. stackexchange.com The driving force behind ring contraction is often the relief of ring strain. While cycloheptane is relatively strain-free, the formation of a highly substituted and stable smaller ring can be an energetically favorable process. quora.com

Studies on related systems have shown that ring contraction can be a significant pathway. For example, the electrophilic addition to 1-phenylcycloheptene can generate a carbocation that undergoes ring contraction via a Wagner-Meerwein rearrangement. The propensity for ring contraction versus other rearrangements, such as phenyl migration, is influenced by both steric and electronic factors.

The interplay between these rearrangement pathways—hydride shifts, phenyl migration, and ring contraction—can lead to a complex mixture of alkene products upon deprotonation. The final composition of this mixture is highly dependent on the specific reaction conditions, including the nature of the acid catalyst and the temperature. Careful control of these conditions is necessary to selectively favor the formation of a desired product, such as 1-phenylcycloheptene.

The table below summarizes the key carbocation intermediates and potential rearrangement products in the acid-catalyzed dehydration of 1-phenylcycloheptanol.

| Initial Reactant | Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Alkene Product(s) |

| 1-Phenylcycloheptanol | 1-Phenylcycloheptyl cation | Wagner-Meerwein (Hydride Shift) | Isomeric cycloheptyl cation | Isomeric phenylcycloheptenes |

| 1-Phenylcycloheptanol | 1-Phenylcycloheptyl cation | Wagner-Meerwein (Phenyl Shift) | Phenyl-migrated cycloheptyl cation | Various rearranged cycloalkenes |

| 1-Phenylcycloheptanol | 1-Phenylcycloheptyl cation | Ring Contraction | Phenyl-substituted cyclohexyl/cyclopentyl cation | Phenyl-substituted cyclohexenes/cyclopentenes |

The elucidation of these intricate reaction mechanisms relies heavily on a combination of experimental evidence, such as product analysis under various conditions, and computational studies. ucsb.edu Quantum chemical calculations can provide valuable insights into the relative stabilities of the various carbocation intermediates and the energy barriers for the different rearrangement pathways, helping to rationalize the observed product distributions. ucsb.edu

Advanced Spectroscopic Characterization of 1 Phenylcycloheptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1-phenylcycloheptanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H and ¹³C NMR spectra of 1-phenylcycloheptanol provide fundamental information about the number and types of protons and carbons in the molecule. While specific spectral data for 1-phenylcycloheptanol is not widely published, data for the closely related 1-phenylcyclohexanol (B105894) can provide expected ranges for chemical shifts. rsc.org The phenyl group protons typically appear in the aromatic region (~7.2-7.6 ppm). The protons of the cycloheptyl ring would exhibit complex multiplets in the aliphatic region (~1.5-2.5 ppm) due to spin-spin coupling. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring would show signals in the aromatic region (~125-150 ppm). The quaternary carbon attached to both the phenyl and hydroxyl groups would appear around 70-80 ppm. The methylene (B1212753) carbons of the cycloheptyl ring would resonate in the aliphatic region (~20-40 ppm). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Phenylcycloheptanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.2 - 7.6 | 125 - 128 |

| Phenyl C (quaternary) | - | 145 - 150 |

| Cycloheptyl C-H₂ | 1.5 - 2.5 | 20 - 40 |

| C-OH (quaternary) | - | 70 - 80 |

| O-H | Variable (often broad) | - |

Note: These are predicted values based on analogous structures and general NMR principles.

To unambiguously assign the complex proton and carbon signals of 1-phenylcycloheptanol, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net For 1-phenylcycloheptanol, COSY would show correlations between adjacent protons within the cycloheptyl ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This experiment is crucial for assigning each carbon signal to its attached proton(s) in the cycloheptyl and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. researchgate.netcolumbia.edu This powerful technique helps to piece together the entire molecular structure by showing long-range connectivities, for instance, from the phenyl protons to the quaternary carbon (C1) and adjacent carbons of the cycloheptyl ring.

Since 1-phenylcycloheptanol is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral shift reagents, can be used to distinguish between these enantiomers. fiveable.melibretexts.orgslideshare.net Chiral lanthanide shift reagents, such as complexes of Europium or Ytterbium, can form diastereomeric complexes with the enantiomers of 1-phenylcycloheptanol. fiveable.mescience.govnih.gov This interaction leads to differential shifts in the NMR signals of the two enantiomers, allowing for the determination of enantiomeric purity by integrating the separated signals. libretexts.org While NMR with chiral shift reagents is excellent for determining enantiomeric excess, assigning the absolute configuration (R or S) often requires comparison with a standard of known configuration or complementary techniques like X-ray crystallography or vibrational circular dichroism. frontiersin.orgescholarship.orgrsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. frontiersin.org For 1-phenylcycloheptanol, the most prominent feature in the IR spectrum is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of intermolecular hydrogen bonding between alcohol molecules. oup.comed.govvulcanchem.com A sharper "free" O-H stretch may be observed at higher frequencies (~3600 cm⁻¹) in dilute, non-polar solutions. ed.gov Other characteristic peaks include C-H stretching vibrations of the aromatic ring (just above 3000 cm⁻¹) and the aliphatic ring (just below 3000 cm⁻¹), C=C stretching of the phenyl ring (~1450-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). researchgate.net Far-infrared spectroscopy can also provide insights into the collective motions associated with hydrogen bonding. rsc.org

Table 2: Key IR Absorption Bands for 1-Phenylcycloheptanol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-O Stretch (Tertiary Alcohol) | 1000 - 1200 | Medium to strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. chemguide.co.uk For 1-phenylcycloheptanol (C₁₂H₁₆O), the molecular weight is approximately 176.25 g/mol . nih.govnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 176. savemyexams.com

The fragmentation of tertiary alcohols in MS is often characterized by the loss of an alkyl group or a water molecule. libretexts.org Common fragmentation pathways for 1-phenylcycloheptanol would likely include:

Loss of a water molecule (H₂O): [M - 18]⁺

Alpha-cleavage: Loss of an alkyl radical from the cycloheptyl ring to form a stable oxonium ion.

Formation of a phenyl-containing fragment: A prominent peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) or at m/z 105 for the benzoyl cation (C₆H₅CO⁺) if rearrangement occurs.

Cleavage of the cycloheptyl ring. youtube.com

Analysis of the appearance energy of fragment ions can also provide thermodynamic information about the molecule. nist.gov

Table 3: Potential Mass Spectrometry Fragments for 1-Phenylcycloheptanol

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 176 | [C₁₂H₁₆O]⁺ | - |

| 158 | [C₁₂H₁₄]⁺ | H₂O |

| 105 | [C₇H₅O]⁺ | C₅H₁₁ |

| 77 | [C₆H₅]⁺ | C₆H₁₁O |

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Electronic Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for studying the stereochemistry of chiral molecules like 1-phenylcycloheptanol. wikipedia.orgslideshare.net These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. encyclopedia.pubslideshare.net

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.orgjascoinc.comnih.gov The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to known compounds or by applying empirical rules.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. encyclopedia.pubslideshare.netresearchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences. nih.gov For 1-phenylcycloheptanol, the electronic transitions of the phenyl chromophore would give rise to characteristic ECD signals. The sign and intensity of these signals (Cotton effects) can be correlated with the absolute configuration of the chiral center. researchgate.netnih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to predict ECD spectra for different enantiomers and conformers, which can then be compared to experimental data to assign the absolute configuration. nih.gov

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for 1-phenylcycloheptanol has not been publicly reported. Consequently, detailed crystallographic data, including its crystal system, space group, and precise unit cell dimensions, remain undetermined.

The solid-state molecular structure, which would be definitively established by such an analysis, is therefore not available. This includes precise, experimentally determined bond lengths, bond angles, and torsion angles for the 1-phenylcycloheptanol molecule in its crystalline form. Furthermore, an analysis of intermolecular interactions, such as potential hydrogen bonding patterns involving the hydroxyl group, has not been documented through X-ray crystallography.

Crucially, the absolute configuration of chiral 1-phenylcycloheptanol (i.e., the specific spatial arrangement of its atoms, designated as either R or S) has not been determined via anomalous dispersion X-ray diffraction. This analytical technique is the standard for unambiguously assigning the absolute stereochemistry of chiral molecules in the solid state. While other spectroscopic and chiroptical methods may provide insights into its structure, the precise three-dimensional lattice and absolute configuration await elucidation by single-crystal X-ray analysis.

Stereochemical Investigations of 1 Phenylcycloheptanol

Conformational Analysis of the Seven--Membered Cycloheptane (B1346806) Ring

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane can adopt multiple arrangements to minimize angular and torsional strain. The two most stable conformations are the twist-chair and the chair. biomedres.ussmu.edu

Computational studies on cycloheptane have elucidated the relative energies of its various conformations. The twist-chair is generally considered the global minimum on the potential energy surface, being more stable than the chair conformation by a small energy difference. Other conformations, such as the boat and twist-boat, are higher in energy and represent transition states or less stable intermediates in the interconversion pathways between the chair and twist-chair forms. biomedres.ussmu.edu

The introduction of a bulky phenyl group and a hydroxyl group at the C1 position in 1-phenylcycloheptanol is expected to influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In the twist-chair and chair conformations, there are pseudo-axial and pseudo-equatorial positions. It is anticipated that the bulky phenyl group will favor a pseudo-equatorial orientation to alleviate steric hindrance.

Table 1: Calculated Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | ~0.5-1.5 |

| Twist-Boat | ~2.0-3.0 |

| Boat | ~3.0-4.0 |

Note: These are generalized values for the parent cycloheptane. The presence of substituents in 1-phenylcycloheptanol will alter these relative energies.

Stereoisomerism and Chirality at the Quaternary Carbon Center

The C1 carbon atom in 1-phenylcycloheptanol is a quaternary stereocenter. This is because it is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), and two different carbon chains that constitute the cycloheptane ring (the -CH₂-CH₂-CH₂- side and the -CH₂-CH₂-CH₂- side originating from C2 and C7). As a result of this chiral center, 1-phenylcycloheptanol can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. msu.edu These enantiomers are designated as (R)-1-phenylcycloheptanol and (S)-1-phenylcycloheptanol based on the Cahn-Ingold-Prelog priority rules.

The presence of a single chiral center means that the molecule is chiral and will exhibit optical activity, rotating the plane of polarized light. The two enantiomers will rotate light in equal but opposite directions. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and will be optically inactive.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of 1-phenylcycloheptanol typically involves the nucleophilic addition of a phenyl group to cycloheptanone (B156872). The stereochemical outcome of this reaction is of paramount importance in obtaining specific stereoisomers.

Diastereoselectivity: In cases where the cycloheptanone precursor already contains one or more stereocenters, the addition of the phenyl nucleophile can lead to the formation of diastereomers. The facial selectivity of the attack on the carbonyl group will be influenced by the steric and electronic properties of the existing substituents on the ring. For instance, a bulky substituent at a neighboring carbon could hinder the approach of the nucleophile from one face of the molecule, leading to a preference for addition from the less hindered face. This results in an unequal formation of the possible diastereomers. The diastereoselectivity of Grignard reactions can be influenced by factors such as the choice of solvent and the presence of chelating agents. nih.govjoaquinbarroso.com

Enantioselectivity: To synthesize enantiomerically enriched 1-phenylcycloheptanol from the achiral precursor cycloheptanone, a chiral influence is necessary. This can be achieved through several strategies:

Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the ketone, favoring the attack of the phenyl nucleophile on one of the two enantiotopic faces of the carbonyl group. Various chiral ligands in combination with metal catalysts have been developed for the enantioselective addition of organometallic reagents to ketones.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cycloheptanone molecule. This chiral auxiliary then directs the addition of the phenyl group to one face of the carbonyl. After the reaction, the auxiliary is removed, yielding the chiral alcohol.

Chiral Reagents: Employing a chiral phenylating agent, where the chirality is incorporated into the nucleophilic reagent itself, can also lead to an enantioselective synthesis.

Table 2: Hypothetical Outcomes of Enantioselective Phenylation of Cycloheptanone

| Chiral Method | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Product |

| Catalytic Addition | Chiral Amino Alcohol Ligand | N/A | >90% |

| Chiral Auxiliary | Evans' Oxazolidinone | >95:5 | >98% |

Note: This table presents typical high-level outcomes achievable with modern asymmetric synthesis methods and is illustrative for the synthesis of 1-phenylcycloheptanol.

Methods for Absolute Configuration Assignment and Determination

Once a chiral sample of 1-phenylcycloheptanol has been synthesized, it is crucial to determine its absolute configuration, i.e., whether it is the (R) or (S) enantiomer. Several powerful techniques are available for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms in space can be determined.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. americanlaboratory.comspectroscopyeurope.com The experimental VCD spectrum can be compared with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Mosher's Method: This NMR-based technique is used for determining the absolute configuration of chiral secondary and tertiary alcohols. researchgate.net The alcohol is derivatized by reacting it with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be deduced. This method is particularly applicable to benzylic alcohols.

Table 3: Comparison of Methods for Absolute Configuration Determination

| Method | Phase | Destructive? | Key Requirement |

| X-ray Crystallography | Solid (Single Crystal) | No | High-quality single crystal |

| Vibrational Circular Dichroism (VCD) | Solution | No | Soluble, conformationally well-behaved sample |

| Mosher's Method | Solution | Yes (derivatization) | Availability of both enantiomers of chiral reagent |

Computational Chemistry and Theoretical Modeling of 1 Phenylcycloheptanol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the intrinsic properties of a molecule from first principles. hust.edu.vnuci.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 1-phenylcycloheptanol, DFT methods like B3LYP are often employed as they provide a good balance between computational cost and accuracy for organic molecules. nih.govnih.gov Ab initio methods, while more computationally demanding, can offer higher accuracy for specific properties. scispace.com

The electronic structure of 1-phenylcycloheptanol dictates its fundamental reactivity. Quantum chemical calculations can map the electron density distribution and determine the energies and shapes of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwuxibiology.com For 1-phenylcycloheptanol, the HOMO is expected to be localized primarily on the electron-rich phenyl group, which can act as a nucleophile. The LUMO is also anticipated to be centered on the phenyl ring's π-system, representing the most favorable location for receiving electrons in a reaction.

A typical output from a DFT calculation would provide the energies of these orbitals, which are critical for predicting chemical behavior.

Table 1: Representative Frontier Molecular Orbital Energies for 1-Phenylcycloheptanol (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.15 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -0.89 | Lowest Unoccupied Molecular Orbital; localized on the phenyl ring's π* system. |

| HOMO | -6.21 | Highest Occupied Molecular Orbital; localized on the phenyl ring's π system. |

| HOMO-1 | -6.88 | Next-to-Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 5.32 | Energy difference indicating kinetic stability. |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or interpret complex spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific vibrational modes to observed spectral peaks. For 1-phenylcycloheptanol, key vibrational modes would include the O-H stretch of the alcohol, the C-O stretch, aromatic C-H stretches, and various cycloheptane (B1346806) ring deformations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) within the molecule's calculated electronic structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 1-Phenylcycloheptanol

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol (-OH) | 3650 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Cycloheptane Ring | 2950 - 2850 |

| C-O Stretch | Tertiary Alcohol | 1150 |

| C=C Aromatic Stretch | Phenyl Ring | 1600, 1495 |

Computational methods are invaluable for exploring the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES), researchers can identify the lowest-energy path from reactants to products. A critical point on this path is the transition state (TS), which represents the energy maximum along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For a reaction involving 1-phenylcycloheptanol, such as acid-catalyzed dehydration to form 1-phenylcycloheptene (B1347628), quantum calculations can determine the geometry and energy of the transition state. beilstein-journals.org This analysis involves locating a first-order saddle point on the PES, a structure with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

Table 3: Hypothetical Relative Energies for the Dehydration of 1-Phenylcycloheptanol

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | 1-Phenylcycloheptanol (protonated) | 0.0 |

| Transition State | Water molecule departing | +15.5 |

| Product | 1-Phenylcycloheptene + H₃O⁺ | -5.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.orgmdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion and conformational changes.

For 1-phenylcycloheptanol, MD is particularly useful for exploring the complex conformational landscape of the seven-membered cycloheptane ring, which can adopt multiple low-energy conformations such as the twist-chair and twist-boat. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations excel at modeling intermolecular interactions. nih.gov By simulating multiple 1-phenylcycloheptanol molecules, one can study how they interact through hydrogen bonding (via the hydroxyl group) and π-π stacking (via the phenyl rings). These simulations can provide quantitative data on interaction energies and preferred orientations.

Table 4: Intermolecular Interactions of 1-Phenylcycloheptanol Studied via MD Simulations

| Interaction Type | Description | Key Information Gained |

| Hydrogen Bonding | Interaction between the -OH group of one molecule and the oxygen of another. | Bond lifetime, distance, and angle distributions; effect on bulk properties. |

| π-π Stacking | Interaction between the phenyl rings of adjacent molecules. | Preferred stacking geometry (e.g., parallel-displaced), interaction energy. |

| van der Waals Forces | General non-bonded interactions contributing to packing and association. | Radial distribution functions, coordination numbers. |

Solvation Models and Solvent Effects on Reactivity and Structure

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular structure, stability, and reactivity. springernature.comdntb.gov.ua Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govfrontiersin.org

Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can be combined with quantum chemical calculations to predict how a solvent's polarity affects the properties of 1-phenylcycloheptanol. primescholars.com For example, these models can show how the dipole moment of the molecule changes in different solvents or how the relative stability of different conformers is altered. Such studies are crucial for predicting how solvent choice might influence the rate or outcome of a reaction involving 1-phenylcycloheptanol. mdpi.com

Table 5: Representative Solvent Effects on Properties of 1-Phenylcycloheptanol (Calculated with PCM/DFT)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Conformational Energy (kcal/mol) |

| Gas Phase | 1 | 1.85 | 0.0 (Reference) |

| Toluene | 2.4 | 2.10 | -0.2 |

| Ethanol (B145695) | 24.5 | 2.75 | -0.6 |

| Water | 78.4 | 2.90 | -0.8 |

Force Field Development and Molecular Mechanics Studies

Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system. soton.ac.ukgithub.io While general-purpose force fields like GAFF (General Amber Force Field) exist, their accuracy for a specific or novel molecule like 1-phenylcycloheptanol may be limited.

Therefore, a crucial step in computational modeling can be the development of specific force field parameters. nih.govtue.nl This process involves performing high-level quantum mechanical calculations on the molecule and its fragments to obtain reference data for properties like bond lengths, angles, dihedral energy profiles, and electrostatic potential. These QM-derived data are then used to fit the parameters within the force field's functional forms, ensuring that the molecular mechanics model accurately reproduces the molecule's fundamental properties. This bespoke parameterization is essential for conducting reliable and predictive large-scale MD simulations. nih.gov

Table 6: Parameters for Force Field Development of 1-Phenylcycloheptanol

| Parameter Type | Description | Source of Reference Data |

| Partial Atomic Charges | Describes the electrostatic potential. | QM electrostatic potential (ESP) fitting. |

| Bond Stretching | Equilibrium bond lengths and force constants. | QM geometry optimization and frequency calculations. |

| Angle Bending | Equilibrium bond angles and force constants. | QM geometry optimization and frequency calculations. |

| Dihedral Torsions | Rotational energy profiles around bonds. | QM relaxed scans of key dihedral angles (e.g., C-C-C-C in the ring). |

| van der Waals | Non-bonded Lennard-Jones parameters. | Typically adapted from existing atom types and refined against bulk properties. |

Applications of 1 Phenylcycloheptanol in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in the Synthesis of Complex Organic Molecules

There is currently no readily available scientific literature detailing the use of 1-phenylcycloheptanol as a strategic intermediate in the total synthesis of complex organic molecules, such as natural products or pharmaceuticals. While the principles of organic synthesis often involve using simpler building blocks to construct more intricate structures, specific examples or methodologies employing the 1-phenylcycloheptanol scaffold for this purpose are not documented in peer-reviewed journals or patents.

Role in Chiral Ligand Design for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov A common strategy involves using a rigid or conformationally well-defined molecular scaffold to create a specific chiral environment around a metal center. nih.gov Despite the existence of a wide array of chiral scaffolds used in catalysis, there are no specific examples in the available literature of chiral ligands or catalysts being designed or synthesized from a 1-phenylcycloheptanol backbone. Research in this area tends to focus on other structural motifs.

Potential in the Development of Advanced Materials with Tailored Properties

The incorporation of unique molecular structures into polymers can impart tailored thermal, mechanical, or optical properties. youtube.com Cyclic alcohols and their derivatives can be used as monomers or modifying agents in polymer chemistry. However, a review of materials science literature does not indicate that 1-phenylcycloheptanol has been specifically investigated or utilized as a monomer or component in the synthesis of advanced polymers or materials with tailored properties.

Precursor for Novel Chemical Probes and Reagents

Chemical probes are small molecules designed to study and manipulate biological systems, while specialized reagents are used to achieve specific chemical transformations. escholarship.orgcolostate.edu The development of such tools often begins from a unique molecular starting point. At present, there is no documented evidence of 1-phenylcycloheptanol or its derivatives being used as a precursor for the synthesis of novel chemical probes, imaging agents, or specialized chemical reagents for biological or chemical applications.

Emerging Research Directions for 1 Phenylcycloheptanol

Green Chemistry Approaches in 1-Phenylcycloheptanol Synthesis

The traditional synthesis of 1-phenylcycloheptanol, typically via the Grignard reaction between phenylmagnesium bromide and cycloheptanone (B156872), is effective but often involves volatile organic solvents and can generate significant waste. organicchemistrytutor.comchemistrysteps.comorganic-chemistry.org Modern research is actively pursuing "green" alternatives to mitigate the environmental impact of this and similar syntheses. humanjournals.comarkat-usa.org These approaches are centered on the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, improved energy efficiency, and use of renewable resources. nih.gov

Key green strategies being explored include:

Use of Greener Solvents: Efforts are underway to replace traditional ether-based solvents with more environmentally friendly options. Water, often called the "solvent of life," is being investigated as a medium for certain steps, which aligns with the push for more sustainable chemical industry practices. arkat-usa.org Other bio-based solvents and deep eutectic solvents are also being considered to reduce the environmental footprint.

Energy-Efficient Methodologies: Microwave-assisted organic synthesis represents a significant advance. humanjournals.comnih.gov By directly coupling microwave energy with the molecules in the reaction mixture, this technique can lead to rapid heating, drastically reduced reaction times, and often, higher yields compared to conventional heating methods. humanjournals.comnih.gov Ultrasound-mediated synthesis is another energy-efficient method that can enhance reaction rates. nih.gov

Catalyst-Free and Solvent-Free Reactions: A particularly innovative approach is the use of high hydrostatic pressure (HHP) to drive reactions without the need for solvents or catalysts. mdpi.com This method has been successfully applied to the synthesis of other bioactive compounds, offering nearly quantitative yields and simplifying product isolation. mdpi.com Such solvent- and catalyst-free approaches represent a frontier in sustainable chemical manufacturing.

The table below summarizes some green chemistry approaches applicable to the synthesis of tertiary alcohols like 1-phenylcycloheptanol.

| Green Approach | Principle | Potential Advantages for 1-Phenylcycloheptanol Synthesis |

| Alternative Solvents | Replacing hazardous solvents (e.g., diethyl ether, THF) with benign alternatives like water or bio-solvents. arkat-usa.org | Reduced environmental impact, improved safety, potential for novel reactivity. |

| Microwave-Assisted Synthesis | Using microwave irradiation for efficient energy transfer and heating. humanjournals.comnih.gov | Faster reaction rates, reduced energy consumption, potentially higher yields and purity. nih.gov |

| High Hydrostatic Pressure (HHP) | Applying high pressure to facilitate reactions without solvents or catalysts. mdpi.com | Eliminates solvent and catalyst waste, simplifies purification, high atom economy. mdpi.com |

| Biocatalysis | Employing enzymes for selective transformations. acs.orgmdpi.com | High selectivity, mild reaction conditions, reduced byproducts. |

Investigation of Catalytic Systems for Enhanced Selectivity

While the Grignard reaction is a powerful tool for creating carbon-carbon bonds, controlling its selectivity can be challenging, often leading to side products from reduction or enolization, especially with sterically hindered ketones. organic-chemistry.orgnii.ac.jp Research is now intensely focused on the development of advanced catalytic systems that can steer the reaction towards the desired tertiary alcohol with high precision and efficiency.

Recent progress in this area includes:

Lanthanoid-Based Catalysts: Lanthanide salts, such as LaCl₃·2LiCl, have been shown to significantly promote the addition of Grignard reagents to sterically hindered and enolizable ketones, improving the yield of the desired tertiary alcohol. nii.ac.jp

Transition Metal Catalysis: Various transition metals are being explored for their catalytic prowess. Ruthenium(II) PNP-pincer complexes can facilitate Grignard-type reactions using alcohols as carbonyl surrogates, an oxidant-free approach that generates only H₂ and N₂ as byproducts. nih.gov Nickel-catalyzed Barbier-type reactions offer a direct coupling of unactivated alkyl halides with carbonyl compounds. researchgate.net Furthermore, titanocene (B72419) dichloride (Cp₂TiCl₂) has been used to catalyze the synthesis of tertiary alcohols from AlCl₃, aryl olefins, and ketones. mdpi.com

Asymmetric Catalysis: A major goal is the enantioselective synthesis of chiral tertiary alcohols. Significant strides have been made using copper-catalyzed asymmetric additions of Grignard reagents in the presence of specifically designed chiral PNP ligands (e.g., W-Phos), achieving excellent yields and high enantioselectivities. researchgate.net

The following table details examples of catalytic systems being investigated for tertiary alcohol synthesis.

| Catalyst System | Metal/Ligand | Substrates | Key Advantages |

| Lanthanoid Promoters | LaCl₃·2LiCl | Grignard reagents, hindered/enolizable ketones | Overcomes steric hindrance, suppresses side reactions. nii.ac.jp |

| Ruthenium Pincer Complexes | Ru(II)-PNP | Alcohols (as carbonyl surrogates), hydrazones | Oxidant-free, mild conditions, broad substrate scope. nih.gov |

| Copper/Chiral Ligands | Copper / W-Phos (PNP) | Grignard reagents, aryl alkyl ketones | High yields and excellent enantioselectivity for chiral tertiary alcohols. researchgate.net |

| Titanocene Catalysts | Cp₂TiCl₂ | AlCl₃, aryl olefins, ketones | Efficient one-pot synthesis of aryl-substituted tertiary alcohols. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a transformative technology for chemical synthesis. nih.govwuxiapptec.com This approach offers substantial advantages over traditional batch processing, particularly for reactions like the Grignard synthesis of 1-phenylcycloheptanol, which can be exothermic and involve unstable intermediates. wuxiapptec.com

Key benefits and directions in this area include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing. wuxiapptec.com This minimizes risks associated with exothermic reactions and the handling of hazardous reagents by ensuring that only small volumes are reacting at any given time. wuxiapptec.comrsc.org

Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods, enabling the production of large quantities of material with a small reactor footprint. nih.gov The precise control afforded by these systems often leads to higher yields and purity, reducing the need for extensive purification. researchgate.net